N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide
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Overview
Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, which contains both nitrogen and sulfur atoms, contributes to the compound’s unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide typically involves multiple steps:
Formation of 5-phenyl-1,3,4-thiadiazole-2-amine: This is achieved by cyclizing thiosemicarbazide with aromatic acids in the presence of ethanol.
Preparation of N-substituted alpha-chloroacetanilides: Aromatic amines react with chloroacetyl chloride in a mixture of glacial acetic acid and sodium acetate under cold conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for the proliferation of cancer cells and the replication of certain viruses.
Signal Transduction: It can interfere with signal transduction pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,3,4-thiadiazol-2-amine: A precursor in the synthesis of the target compound.
N-phenyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with similar biological activities.
1-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: A compound with anticancer properties.
Uniqueness
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide stands out due to its unique combination of a thiadiazole ring and a piperidine carboxamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-2-11-26(23,24)21-10-6-9-14(12-21)15(22)18-17-20-19-16(25-17)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZMRJQPCXMHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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